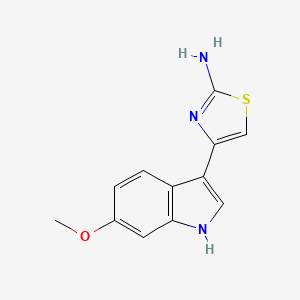
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, which may impart aromaticity and contribute to the compound’s stability and reactivity. The methoxy group may influence the compound’s polarity and solubility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and thiazole rings, as well as the amine and methoxy groups. The compound could potentially undergo reactions typical of these functional groups, such as electrophilic aromatic substitution on the indole ring or nucleophilic substitution at the methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially basic amine group could influence the compound’s solubility, acidity/basicity, and intermolecular interactions .Applications De Recherche Scientifique
Biological Activities and Structural Analysis
A series of compounds derived from 1,3,4-thiadiazole, similar in structure to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and analyzed for their biological activities. These compounds demonstrated diverse biological properties, including DNA protective abilities against oxidative stress and strong antimicrobial activity against specific strains such as S. epidermidis. Notably, one compound exhibited significant cytotoxicity on cancer cell lines, showcasing potential for chemotherapy applications with minimized cytotoxicity against healthy cells (Gür et al., 2020).
Antifungal Effects
Research on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally related to 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, highlighted their effectiveness as antifungal agents. These compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal treatments (Jafar et al., 2017).
Antimicrobial, Antioxidant, and Anticancer Properties
Schiff base indole derivatives, incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties, have been synthesized and evaluated for their biological activities. These compounds exhibited excellent antibacterial, antifungal, antioxidant, and anticancer properties. Specifically, certain methoxy compounds demonstrated remarkable cytotoxic activity against tumor cell lines, underscoring their potential in cancer treatment (Verma et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine are currently unknown . This compound is used for proteomics research , which suggests it may interact with proteins to exert its effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine . These factors could include temperature, pH, and the presence of other molecules.
Propriétés
IUPAC Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-17-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQWROWIGUGMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)
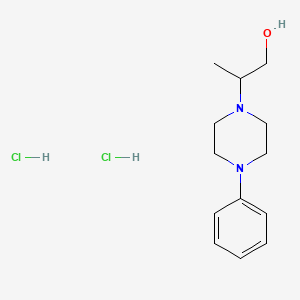
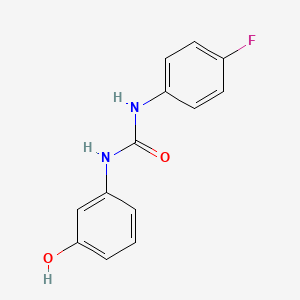
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)
![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)
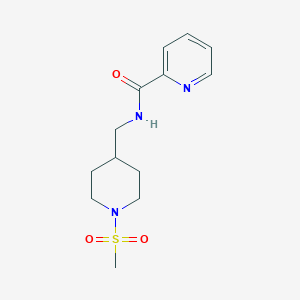
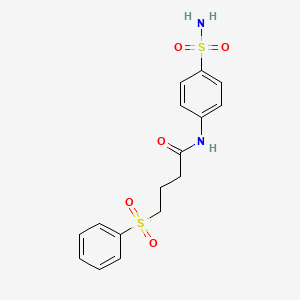
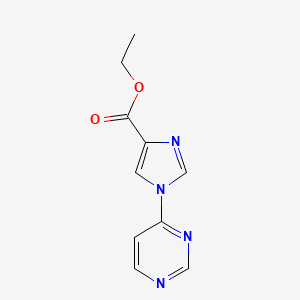
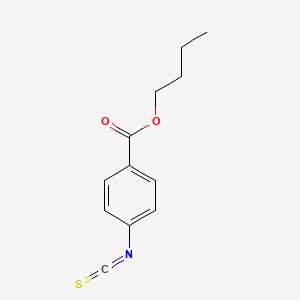
![1'-(2-(4-Methoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2989487.png)
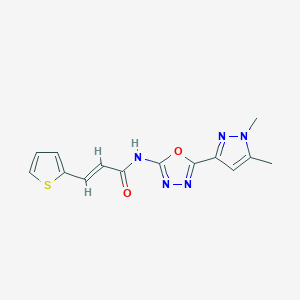
![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)